Aqueous Glycosylation of Unprotected Sugars: DMC Enables Chemistry Inaccessible to DCC and EDCI
DMC uniquely enables the direct, stereoselective activation of the anomeric centre of unprotected reducing sugars in aqueous solution, forming glycosides and glycoconjugates without any protecting-group manipulations [1]. In contrast, carbodiimide reagents such as DCC and EDCI require strictly anhydrous conditions and pre-installed protecting groups for glycosidic bond formation, as they are hydrolytically unstable and do not activate the anomeric centre of unprotected sugars [1]. The review by Fairbanks (2021) explicitly states that DMC provides 'highly efficient routes to a range of glycosides and glycoconjugates without the need for traditional protecting group manipulations'—a capability that defines an entirely distinct synthetic strategy and eliminates 2–4 protecting-group installation/removal steps per glycosylation [1].
| Evidence Dimension | Reaction medium compatibility and substrate scope |
|---|---|
| Target Compound Data | Enables direct glycosylation of unprotected sugars in aqueous solution; protecting-group-free |
| Comparator Or Baseline | DCC and EDCI: require strictly anhydrous conditions; protecting groups mandatory for selective glycosylation |
| Quantified Difference | Not applicable (binary capability difference) |
| Conditions | Aqueous solvent systems; unprotected reducing sugars as substrates [1] |
Why This Matters
This binary capability difference means DMC is the only reagent in its comparator class that enables protecting-group-free carbohydrate chemistry, directly reducing step count, solvent consumption, and purification burden in glycoconjugate synthesis.
- [1] Fairbanks, A. J. Applications of Shoda's reagent (DMC) and analogues for activation of the anomeric centre of unprotected carbohydrates. Carbohydr. Res. 2021, 499, 108197. View Source
